molecular formula C28H36O6 B1664175 4-Dehydrowithaferin A CAS No. 6850-30-2

4-Dehydrowithaferin A

Cat. No. B1664175
CAS RN: 6850-30-2
M. Wt: 468.6 g/mol
InChI Key: XGPALHIQWWGRFB-TTWUVOALSA-N
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Description

4-Dehydrowithaferin A is an analogue of withaferin A, a withanolide isolated from Withania somnifera . It has potential for research in multiple myeloma .


Molecular Structure Analysis

The molecular formula of 4-Dehydrowithaferin A is C28H36O6 . Its molecular weight is 468.6 g/mol . The IUPAC name is (1S,2R,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-ene-3,6-dione .

Scientific Research Applications

Microbiological and Chemical Dehydrogenation of Withaferin A

A study by Fuska, Proksa, Williamson, and Rosazza (2008) explored the dehydrogenation of withaferin A to 4-dehydrowithaferin A using Arthrobacter simplex. This conversion was found to enhance the compound's effect on leukemic P388 cells, suggesting potential applications in cancer research and therapy (Fuska et al., 2008).

Future Directions

Withaferin A, the analogue of 4-Dehydrowithaferin A, has shown validated pharmacological effects against multiple diseases . This suggests that 4-Dehydrowithaferin A may also have potential therapeutic applications, which could be explored in future research.

properties

IUPAC Name

(1S,2R,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-ene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,24,29H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,24+,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPALHIQWWGRFB-TTWUVOALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6=O)C)O5)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=CC6=O)C)O5)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00988157
Record name 27-Hydroxy-5,6:22,26-diepoxyergosta-2,24-diene-1,4,26-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dehydrowithaferin A

CAS RN

6850-30-2
Record name Ergosta-2,24-dien-26-oic acid, 5,6-epoxy-22,27-dihydroxy-1,4-dioxo-, δ-lactone, (5β,6β,22R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6850-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Dehydrowithaferin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27-Hydroxy-5,6:22,26-diepoxyergosta-2,24-diene-1,4,26-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Fuska, B Proksa, J Williamson, JP Rosazza - Folia microbiologica, 1987 - Springer
… Whereas 4-dehydrowithaferin A surpassed in its effect on leukemic P388 cells the original … In the present work we describe the preparation of 4-dehydrowithaferin A by a culture of A. …
Number of citations: 9 link.springer.com
A Yadav, MD Ojha, P Hariprasad - Computers in Biology and Medicine, 2022 - Elsevier
… leads to the formation of 4- Dehydrowithaferin A, and addition of … Whereas 4- Dehydrowithaferin A and Withalongolide A have … The antiviral activity of 4- Dehydrowithaferin A and …
Number of citations: 3 www.sciencedirect.com
J Fuska, A Fuskova, JP Rosazza, AW Nicholas - Neoplasma, 1984 - europepmc.org
… The most potent agents proved to be 4-dehydrowithaferin A and withaferin A diacetate exhibited an equal inhibitory effect on thymidine, uridine, and L-valine incorporation. They …
Number of citations: 66 europepmc.org
SW Pelletier, NV Mody, J Nowacki… - Journal of Natural …, 1979 - ACS Publications
… 4 R = H 4-Dehydrowithaferin-A 5 R = Ac … The assignment of the triplet at 57.0 ppm in 4 to C-27 was further confirmed by acetylation of compound 4 to 4-dehydrowithaferin A acetate (5). …
Number of citations: 40 pubs.acs.org
EMK Wijeratne, YM Xu, R Scherz-Shouval… - Journal of medicinal …, 2014 - ACS Publications
… Semisynthesis of 4-epi-withaferin A (28) was efficiently achieved by the MnO 2 oxidation of 1 to 4-dehydrowithaferin A (27) (3) followed by regio- and stereoselective reduction of its C-4 …
Number of citations: 68 pubs.acs.org
SM Kupchan, WK Anderson, P Bollinger… - The Journal of …, 1969 - ACS Publications
… 4-Dehydrowithaferin A (5).—Withaferin A (4a, 220 mg) was added to a stirred suspension … Crystallization from acetone-petroleum ether yielded 4dehydrowithaferin A (5, 18 mg) as …
Number of citations: 136 pubs.acs.org
MF Freitas Misakyan, EMK Wijeratne… - Journal of Natural …, 2021 - ACS Publications
… To a stirred solution of 27-O-acetyl-4-dehydrowithaferin A (15, 80.0 mg, 157 μmol) in CH 2 Cl 2 (1.6 mL) at 0 C was added a solution of Ph 3 P (49.2 mg, 188 μmol) and I 2 (59.6 mg, 235 …
Number of citations: 2 pubs.acs.org
A Singh - 2014 - books.google.com
… P388 cells, 4-dehydrowithaferin A and withaferin A diacetate exhibited an equal inhibitory effect on thymidine, uridine and L-valine incorporation. They stopped cell proliferation and, at …
Number of citations: 14 books.google.com

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